Methyl 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular formula of a related compound is C 24 H 18 N 4 O 5 with a molecular weight of 442.42 .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
Properties
CAS No. |
798543-36-9 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-(1-methyl-5-oxo-2H-pyrrol-4-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-10-6-5-7(9(10)12)3-4-8(11)13-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
JRRPGXUPHGJPOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1=O)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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